molecular formula C18H27N5O2 B14934574 N-cyclooctyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-cyclooctyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B14934574
M. Wt: 345.4 g/mol
InChI Key: AWPUFSZFHWTDLB-UHFFFAOYSA-N
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Description

N-cyclooctyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide (molecular formula: C₁₈H₂₇N₅O₂, molecular weight: 345.4 g/mol) is a triazolopyridazine derivative characterized by a cyclooctyl group and a 6-methoxy-substituted triazolo-pyridazine core . This compound is synthesized via cyclization reactions involving cyclooctylamine and triazolopyridazine precursors under catalytic conditions, with applications explored in drug development for enzyme inhibition and receptor modulation .

Properties

Molecular Formula

C18H27N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-cyclooctyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C18H27N5O2/c1-25-18-13-12-16-21-20-15(23(16)22-18)10-7-11-17(24)19-14-8-5-3-2-4-6-9-14/h12-14H,2-11H2,1H3,(H,19,24)

InChI Key

AWPUFSZFHWTDLB-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3CCCCCCC3)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclooctylamine derivative with a triazolopyridazine precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives.

Scientific Research Applications

N-cyclooctyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound belonging to the triazolopyridazine class, drawing interest for its potential uses in medicinal chemistry. The compound's structure, featuring a cyclooctyl group and a methoxy-substituted triazolo-pyridazine moiety, is key to its interactions with biological targets.

Potential Applications

  • Drug Development The compound is of interest because of its potential biological activities, especially in drug development. Its unique cyclooctyl group may lead to different pharmacokinetic and pharmacodynamic properties compared to other triazolopyridazine derivatives, potentially improving its binding affinity and selectivity for molecular targets.
  • Interaction with Receptors Research suggests that similar compounds can act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which play a role in neurological processes and are potential targets for treating anxiety and depression.
  • Bromodomain Inhibition Derivatives of [1,2,4]triazolo[4,3-b]pyridazine may inhibit bromodomains, particularly BRD4, which is involved in gene regulation and cancer progression.

Structural and Molecular Information

  • The molecular formula of this compound is C17H24N6O. However, another source gives the molecular formula C18H27N5O2 and the molecular weight as 345.4393 .
  • The compound includes a cyclooctyl group and a methoxy-substituted triazolo-pyridazine moiety, which may affect how it interacts with biological targets.

Mechanism of Action

The mechanism of action of N-cyclooctyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of triazolopyridazine derivatives allows for tailored biological activities. Below is a comparative analysis of N-cyclooctyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide with key analogs:

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Structural Features
Target Compound C₁₈H₂₇N₅O₂ Cyclooctyl, methoxy 345.4 Aliphatic cyclooctyl group enhances lipophilicity; methoxy improves solubility .
N-(3-chloro-4-methoxyphenyl) analog () C₁₇H₂₀ClN₅O₃ 3-chloro-4-methoxyphenyl 377.8 Chlorine increases electrophilicity and binding affinity; potential for higher potency but increased toxicity risks .
N-(4-chlorobenzyl) analog () C₁₇H₁₈ClN₅O₂ 4-chlorobenzyl 359.8 Chlorobenzyl group enhances hydrophobic interactions with protein pockets; may improve metabolic stability .
Thiazol-pyridin derivative () C₁₈H₁₇N₇O₂S Thiazol-pyridin 395.4 Sulfur atom in thiazole influences electron distribution; higher molecular weight may limit bioavailability .
Chloro-substituted triazolo analog () C₁₅H₁₅ClN₆O 6-chloro-triazolo 330.8 Chlorine at triazolo position increases reactivity; potential for stronger enzyme inhibition .

Pharmacological and Functional Comparisons

  • Chlorinated analogs (e.g., N-(3-chloro-4-methoxyphenyl)) exhibit stronger π-π stacking interactions with aromatic residues in enzymes, enhancing potency but risking off-target effects .
  • Pharmacokinetics: The methoxy group in the target compound enhances solubility (logP ~2.1) compared to non-polar analogs, aiding oral bioavailability . Chlorobenzyl derivatives (e.g., ) show higher metabolic stability due to reduced oxidative metabolism but may accumulate in lipid-rich tissues .
  • Biological Activity: Target Compound: Preliminary studies suggest activity in kinase inhibition (e.g., JAK2/STAT pathways) with IC₅₀ values in the nanomolar range . N-(4-chlorobenzyl) analog: Demonstrates anticancer activity (IC₅₀ = 0.8 µM in HeLa cells) via apoptosis induction, attributed to enhanced hydrophobic interactions . Thiazol-pyridin derivative (): Shows antiviral activity against SARS-CoV-2 (EC₅₀ = 2.3 µM) due to thiazole-mediated protease inhibition .

Research Findings and Implications

  • The cyclooctyl group in the target compound offers a balance between lipophilicity and solubility, making it a promising candidate for CNS-targeted therapies .
  • Chlorinated analogs are potent but may require structural optimization to mitigate toxicity, such as introducing polar groups .
  • Future studies should explore hybrid derivatives combining cyclooctyl flexibility with halogenated aromatic moieties to optimize both potency and pharmacokinetics.

Biological Activity

N-cyclooctyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of drug development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula

The molecular formula of this compound is C17H24N6OC_{17}H_{24}N_{6}O, indicating a complex structure that may contribute to its biological activity.

Structural Characteristics

The compound features a cyclooctyl group and a methoxy-substituted triazolo-pyridazine moiety. This unique combination may influence its interaction with biological targets.

Interaction with Receptors

Research indicates that compounds similar to this compound act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are involved in various neurological processes and are promising targets for treating conditions such as anxiety and depression .

Bromodomain Inhibition

Recent studies have proposed that derivatives of [1,2,4]triazolo[4,3-b]pyridazine exhibit inhibitory effects on bromodomains, particularly BRD4. This inhibition is significant because BRD4 plays a crucial role in gene regulation and has been implicated in cancer progression . The IC50 values for these inhibitors suggest moderate potency, indicating potential for therapeutic applications.

Case Studies and Experimental Results

  • Binding Affinity Studies : Binding studies using X-ray fluorescence have shown that triazolo derivatives can selectively bind to specific receptors. This selectivity is essential for minimizing side effects in therapeutic applications .
  • In Vitro Assays : In vitro assays have demonstrated that compounds related to this compound can modulate receptor activity effectively. For instance, a study reported significant modulation of mGluR signaling pathways by similar triazolo derivatives .
  • Therapeutic Index Estimation : The therapeutic index of these compounds has been estimated by comparing their binding affinities across different receptors. Such analyses are crucial for determining the safety and efficacy of potential drug candidates .

Data Table

Study Compound Target IC50 (µM) Mechanism
Study 1Triazolo Derivative AmGluR5.0Positive Allosteric Modulator
Study 2Triazolo Derivative BBRD410.0Bromodomain Inhibitor
Study 3N-cyclooctyl CompoundmGluR7.5Positive Allosteric Modulator

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